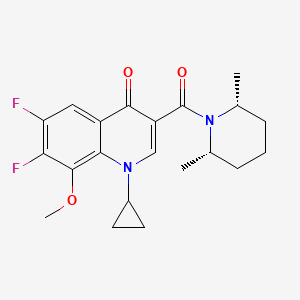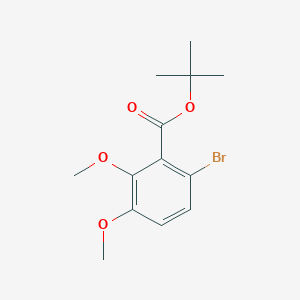
tert-Butyl 6-bromo-2,3-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-6-brom-2,3-dimethoxybenzoat ist eine organische Verbindung mit der Summenformel C13H17BrO4. Es ist ein Derivat der Benzoesäure, das eine tert-Butyl-Estergruppe, ein Bromatom und zwei Methoxygruppen am Benzolring trägt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
tert-Butyl-6-brom-2,3-dimethoxybenzoat kann durch einen mehrstufigen Prozess synthetisiert werden. Ein übliches Verfahren beinhaltet die Bromierung von 2,3-Dimethoxybenzoesäure, gefolgt von der Veresterung mit tert-Butanol. Die Bromierung wird typischerweise unter Verwendung von Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators wie Eisen oder eines Radikalstarters durchgeführt. Der Veresterungsschritt beinhaltet die Reaktion der bromierten Benzoesäure mit tert-Butanol in Gegenwart eines sauren Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure.
Industrielle Produktionsverfahren
Die industrielle Produktion von tert-Butyl-6-brom-2,3-dimethoxybenzoat folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet optimierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Systeme werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-6-brom-2,3-dimethoxybenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidationsreaktionen: Die Methoxygruppen können zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktionsreaktionen: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen
Substitution: Nucleophile wie Natriumazid (NaN3) oder Kaliumthiolate (KSR) in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF).
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren oder basischen Bedingungen.
Reduktion: Reduktionsmittel wie LiAlH4 oder Natriumborhydrid (NaBH4) in wasserfreiem Ether oder Tetrahydrofuran (THF).
Hauptprodukte
Substitution: Bildung von tert-Butyl-6-azido-2,3-dimethoxybenzoat oder tert-Butyl-6-thio-2,3-dimethoxybenzoat.
Oxidation: Bildung von tert-Butyl-6-brom-2,3-dimethoxybenzaldehyd oder tert-Butyl-6-brom-2,3-dimethoxybenzoesäure.
Reduktion: Bildung von tert-Butyl-6-brom-2,3-dimethoxybenzylalkohol.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-6-brom-2,3-dimethoxybenzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Pharmazeutika verwendet.
Biologie: Wird im Studium der Enzyminhibition und Protein-Ligand-Interaktionen eingesetzt.
Medizin: Untersucht hinsichtlich seines Potenzials als Vorläufer bei der Entwicklung neuer Medikamente und therapeutischer Mittel.
Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-6-brom-2,3-dimethoxybenzoat hängt von seiner spezifischen Anwendung ab. Bei Enzyminhibitionsstudien kann es durch Bindung an das aktive Zentrum des Enzyms wirken und so die Substratbindung und die anschließende katalytische Aktivität verhindern. Das Bromatom und die Methoxygruppen spielen eine entscheidende Rolle für seine Bindungsaffinität und Spezifität.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-bromo-2,3-dimethoxybenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and methoxy groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-6-brom-2,3-dimethoxybenzamid
- tert-Butyl-6-brom-2,3-dimethoxybenzylalkohol
- tert-Butyl-6-brom-2,3-dimethoxybenzaldehyd
Einzigartigkeit
tert-Butyl-6-brom-2,3-dimethoxybenzoat ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die ihm eine bestimmte Reaktivität und Eigenschaften verleihen. Das Vorhandensein von sowohl Brom als auch Methoxygruppen ermöglicht vielseitige chemische Modifikationen, was es zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.
Eigenschaften
CAS-Nummer |
921928-73-6 |
|---|---|
Molekularformel |
C13H17BrO4 |
Molekulargewicht |
317.17 g/mol |
IUPAC-Name |
tert-butyl 6-bromo-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C13H17BrO4/c1-13(2,3)18-12(15)10-8(14)6-7-9(16-4)11(10)17-5/h6-7H,1-5H3 |
InChI-Schlüssel |
ZIBODRXBLUDSSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)
![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate](/img/structure/B12629558.png)

![5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B12629565.png)
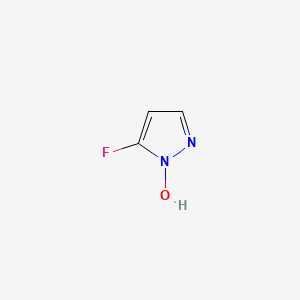
![Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B12629571.png)
![6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12629574.png)
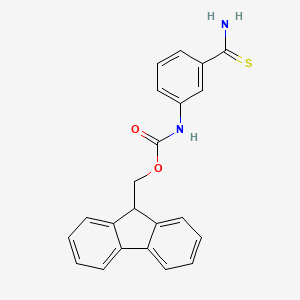
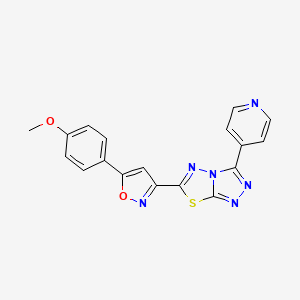

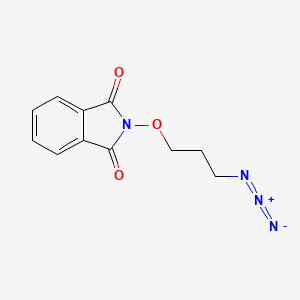
![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
